molecular formula C9H11N B15419035 (1E)-N-Methyl-2-phenylethan-1-imine CAS No. 122860-79-1

(1E)-N-Methyl-2-phenylethan-1-imine

Cat. No.: B15419035
CAS No.: 122860-79-1
M. Wt: 133.19 g/mol
InChI Key: GDCHZPPWHWLRPX-UHFFFAOYSA-N
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Description

(1E)-N-Methyl-2-phenylethan-1-imine is an imine compound characterized by a nitrogen-methyl group and a phenyl-substituted ethylidene backbone. Its E-configuration ensures a planar geometry around the C=N bond, critical for electronic conjugation and reactivity. Imines of this class are pivotal in organic synthesis, catalysis, and coordination chemistry due to their ability to act as ligands or intermediates in asymmetric transformations .

Properties

CAS No.

122860-79-1

Molecular Formula

C9H11N

Molecular Weight

133.19 g/mol

IUPAC Name

N-methyl-2-phenylethanimine

InChI

InChI=1S/C9H11N/c1-10-8-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3

InChI Key

GDCHZPPWHWLRPX-UHFFFAOYSA-N

Canonical SMILES

CN=CCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Imine Compounds

Structural Features and Bond Parameters

The C=N bond length in (1E)-N-Methyl-2-phenylethan-1-imine is 1.292 (2) Å , as reported in crystallographic studies. This is slightly longer than other imines, such as:

  • (E)-1-(Naphthalen-2-yl)ethylidene(naphthalen-1-ylmethyl)amine: 1.2650 (19) Å
  • 2-(N-Benzyl-α-iminoethyl)phenol: 1.286 (2) Å
  • (S)-(+)-N-(1-Phenylethyl)salicylideneamine: 1.264 (4) Å

The elongation in the target compound may arise from steric or electronic effects of the methyl group on nitrogen, reducing conjugation efficiency .

Table 1: C=N Bond Lengths in Selected Imines
Compound C=N Bond Length (Å) Reference
This compound 1.292 (2)
(E)-1-(Naphthalen-2-yl)ethylidene derivative 1.2650 (19)
2-(N-Benzyl-α-iminoethyl)phenol 1.286 (2)

Substituent Effects on Reactivity and Stability

Electron-Withdrawing Substituents

Imines like (E)-1-(4-bromophenyl)-N-phenylethan-1-imine and (E)-1-(4-fluorophenyl)-N-phenylethan-1-imine () exhibit enhanced electrophilicity at the C=N bond due to electron-withdrawing halogens.

Extended Aromatic Systems

Imines with naphthalenyl substituents (e.g., (E)-1-(naphthalen-2-yl)-N-phenylethan-1-imine) demonstrate increased π-conjugation, leading to redshifted UV-Vis absorption compared to the phenyl-substituted target compound. Such differences are critical in photochemical applications .

Spectroscopic Characterization

Isotopic labeling (e.g., 98% ¹⁵N in analogues like (E)-1-(naphthalen-2-yl)-N-phenylethan-1-imine) enhances NMR sensitivity for studying hydrogen-bonding interactions (). While specific data for the target compound is lacking, its methyl group would likely cause upfield shifts in ¹H NMR compared to phenyl-substituted derivatives .

Q & A

Q. What computational approaches (QM/MM, MD simulations) predict the compound’s reactivity in solvent-free environments?

  • Methodological Answer : Use Gaussian 16 for QM optimization (B3LYP/6-31G*) to model transition states. MD simulations (AMBER) in vacuum assess conformational dynamics. Compare Mulliken charges and frontier molecular orbitals (HOMO-LUMO gaps) to experimental redox potentials .

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